molecular formula C21H27BN2O4 B8501355 N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8501355
M. Wt: 382.3 g/mol
InChI Key: QBFAUPZJWJSTSB-UHFFFAOYSA-N
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Description

N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with an isopropoxy group, a benzamide moiety, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 4-isopropoxypyridine intermediate. This can be achieved through the alkylation of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate.

    Benzamide Formation: The next step involves the coupling of the pyridine intermediate with 4-bromobenzoyl chloride to form the benzamide derivative. This reaction is typically carried out in the presence of a base like triethylamine.

    Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction between the benzamide derivative and bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Materials Science: The boronate ester group allows for the formation of boron-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure with a methoxy group instead of an isopropoxy group.

    N-(4-isopropoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an aniline group instead of a benzamide group.

Uniqueness

N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isopropoxy group on the pyridine ring and the boronate ester group on the benzamide moiety distinguishes it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C21H27BN2O4

Molecular Weight

382.3 g/mol

IUPAC Name

N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C21H27BN2O4/c1-14(2)26-17-11-12-23-18(13-17)24-19(25)15-7-9-16(10-8-15)22-27-20(3,4)21(5,6)28-22/h7-14H,1-6H3,(H,23,24,25)

InChI Key

QBFAUPZJWJSTSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)OC(C)C

Origin of Product

United States

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